Disulfoton

Description

This compound is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.

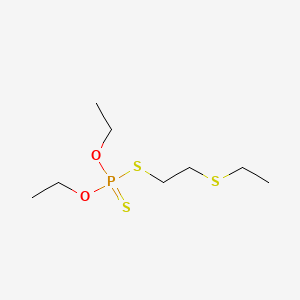

This compound is an organic thiophosphate that is the diethyl ester of S-[2-(ethylsulfanyl)ethyl] dihydrogen phosphorodithioate. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is an organic thiophosphate and an organothiophosphate insecticide.

Properties

IUPAC Name |

diethoxy-(2-ethylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS3/c1-4-9-11(12,10-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFZAZXDOSGAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O2PS3 | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022018 | |

| Record name | Disulfoton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disulfoton is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]; [NIOSH], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to yellow liquid with a characteristic, sulfur odor., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.] | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfoton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 to 271 °F at 1.5 mmHg (EPA, 1998), 132-133 °C @ 1.5 mm Hg; 108 °C @ 0.01 mm Hg, Boiling point: 62 °C at 0.01 mm Hg, at 0.2kPa: 132-133 °C, 270-271 °F | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 180 °F (NIOSH, 2023), 133 °C, >180 °F | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.003 % at 73 °F (NIOSH, 2023), SOL IN MOST ORG LIQ & FATTY OILS, Miscible in n-hexane, dichloromethane, 2-propanol, toluene, In water, 16.3 mg/l @ 20 °C, Solubility in water: none, (73 °F): 0.003% | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.144 (EPA, 1998) - Denser than water; will sink, 1.144 @ 20 °C referred to water @ 4 °C, Relative density (water = 1): 1.14, 1.14 | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00018 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 9.75X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.0002 mmHg | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfoton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pure compound: yellow liquid, Oily, colorless to yellow liquid, Colorless oil | |

CAS No. |

298-04-4 | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfoton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfoton [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfoton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfoton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFOTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CY5EKL6MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TD8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

Greater than -13 °F (EPA, 1998), -25 °C, -13 °F, >-13 °F | |

| Record name | DISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFOTON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/343 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfoton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Disulfoton's Mechanism of Action in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfoton, a systemic organophosphate insecticide, exerts its toxic effects on insects through the irreversible inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular interactions, metabolic activation, and physiological consequences of this compound poisoning in insects. The primary mechanism involves the phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. This accumulation results in a state of persistent nerve stimulation, known as a cholinergic crisis, which manifests as hyperactivity, paralysis, and ultimately, death of the insect. This document outlines the quantitative measures of this inhibition, detailed experimental protocols for its assessment, and visual representations of the involved biochemical pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal target of this compound and its active metabolites is acetylcholinesterase (AChE), an essential enzyme in the insect's central nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.[1]

Organophosphates like this compound act as irreversible inhibitors of AChE.[2] The mechanism involves the phosphorylation of a serine hydroxyl group located at the active site of the enzyme.[2] This covalent modification renders the enzyme non-functional, preventing it from breaking down acetylcholine.[3]

The inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft, causing continuous stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.[1][4] This hyperexcitation of the nervous system is the primary cause of the toxic effects observed in insects.[1]

Metabolic Activation of this compound

This compound itself is a relatively weak inhibitor of acetylcholinesterase.[5] Its potent insecticidal activity is a result of rapid metabolic activation within the insect's body.[3][5] This bioactivation primarily occurs through two oxidative pathways:

-

Sulfoxidation: The thioether sulfur of this compound is oxidized to form this compound sulfoxide.[3]

-

Oxidative Desulfuration: The thiono-sulfur (P=S) is converted to an oxon (P=O) to form the oxygen analog of this compound (demeton-S).[3]

These initial metabolites can undergo further oxidation to form even more potent AChE inhibitors, such as this compound sulfone and the oxygen analog of the sulfone.[5] These oxidative reactions are typically catalyzed by microsomal enzymes within the insect.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of this compound and its metabolites as AChE inhibitors can be quantified using the pI50 value, which is the negative logarithm of the molar concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50). Higher pI50 values indicate greater inhibitory potency.

| Compound | Target Enzyme Source | pI50 |

| This compound | Whole Weevil Cholinesterase | 3.62 |

| Fly Head Cholinesterase | 4.00 | |

| This compound Sulfoxide | Whole Weevil Cholinesterase | 4.08 |

| Fly Head Cholinesterase | 4.15 - 4.30 | |

| This compound Sulfone | Fly Head Cholinesterase | ~5.00 |

| Demeton-S (Oxygen Analog) | Whole Weevil Cholinesterase | ~4.00 |

| Fly Head Cholinesterase | ~4.00 | |

| Demeton-S Sulfoxide | Whole Weevil Cholinesterase | ~4.00 |

| Fly Head Cholinesterase | ~5.00 | |

| Demeton-S Sulfone | Whole Weevil Cholinesterase | ~4.00 |

| Fly Head Cholinesterase | ~6.00 |

Data sourced from INCHEM (1973).[5]

Experimental Protocols

Preparation of Insect Head Acetylcholinesterase

This protocol is adapted from methods used for various insect species.

Materials:

-

Insect heads (e.g., from houseflies, fruit flies, or beetles)

-

0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Homogenizer (glass-Teflon or similar)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Collect a sufficient number of insect heads and place them in a pre-chilled microcentrifuge tube.

-

Add an appropriate volume of ice-cold 0.1 M potassium phosphate buffer (e.g., 100 µL for 20 fly heads).

-

Homogenize the heads thoroughly using a hand-held homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude acetylcholinesterase extract. Store the supernatant on ice for immediate use or at -80°C for long-term storage.

Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.

Materials:

-

Insect head AChE extract (prepared as in 4.1)

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14-15 mM in deionized water, prepared fresh)

-

This compound or its metabolites (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagent Mix: For each reaction, prepare a reaction mixture containing 154 µL of Assay Buffer, 1 µL of Substrate (ATCI), and an appropriate volume of DTNB solution.

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (this compound or its metabolites) in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.

-

Assay Setup in 96-well Plate:

-

Blank wells: Add 50 µL of assay buffer.

-

Control wells (100% activity): Add 45 µL of AChE extract and 5 µL of the solvent used for the inhibitor.

-

Test wells: Add 45 µL of AChE extract and 5 µL of the respective inhibitor dilution.

-

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 150 µL of the Reaction Mix to all wells.

-

Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes to obtain the reaction kinetics.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Physiological Consequences

Cholinergic Synaptic Transmission and its Disruption

References

Disulfoton: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is an organophosphate insecticide and acaricide, recognized for its systemic activity against a range of sucking insects.[1] Belonging to the organothiophosphate chemical family, it functions as a potent acetylcholinesterase (AChE) inhibitor.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and the methodologies used to characterize its biological activity and metabolic fate.

Chemical Structure and Identification

This compound, chemically known as O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate, is a synthetic compound that does not occur naturally.[1][4] The technical product is typically a dark, yellowish oily liquid with a characteristic sulfurous odor.[3][4]

Molecular Structure:

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in a given sample, from sample collection to final data analysis.

Caption: Workflow for this compound residue analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological interactions of this compound. The outlined experimental protocols for acetylcholinesterase inhibition assays and chromatographic analysis offer a foundation for researchers and scientists working with this compound. A thorough understanding of these aspects is essential for its safe handling, the development of analytical methods, and the assessment of its toxicological and environmental impact.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. [Determination of this compound and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Disulfoton Metabolic Pathways in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton, an organophosphate insecticide, undergoes extensive metabolic transformation in mammals, leading to a complex array of metabolites with varying degrees of toxicity. Understanding these metabolic pathways is crucial for assessing its toxicological risk and for the development of potential antidotes. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, focusing on the enzymatic reactions, key metabolites, and the analytical and experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key in vitro and in vivo studies. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) is a systemic organophosphate insecticide and acaricide.[1] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] However, this compound itself is a relatively weak AChE inhibitor.[2] The potent toxicity of this compound arises from its metabolic activation in mammals to more potent anticholinesterase agents.[2][3] The metabolism of this compound is a complex process involving multiple enzymatic systems, primarily occurring in the liver.[3][4] This guide delves into the intricate metabolic fate of this compound in mammalian systems.

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through three primary pathways:

-

Oxidation of the Thioether Sulfur: This pathway leads to the formation of sulfoxides and sulfones.[3][5]

-

Oxidation of the Thiono Sulfur (Oxidative Desulfuration): This results in the formation of the oxygen analogs (oxons), which are significantly more potent inhibitors of acetylcholinesterase.[3][5]

-

Hydrolysis of the P-S-C Linkage: This detoxification pathway leads to the formation of less toxic, water-soluble compounds that are more readily excreted.[3][5]

These pathways are primarily mediated by two key enzyme systems: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs).[3] While both enzyme families can participate in the oxidation of this compound, FMOs are known to specifically catalyze the conversion of thioethers to sulfoxides, whereas CYPs are involved in both sulfoxidation and the critical desulfuration step that forms the highly toxic oxons.[3] Sequential oxidation by both FMO and CYP systems may be required for the formation of sulfones.[3]

The key metabolites of this compound include:

-

This compound Sulfoxide

-

This compound Sulfone

-

Demeton-S-sulfoxide (Oxygen analog sulfoxide)

-

Demeton-S-sulfone (Oxygen analog sulfone)

-

Diethyl phosphate (B84403) (DEP)

-

Diethyl thiophosphate (DETP)

The metabolic activation and detoxification pathways are illustrated in the diagram below.

Quantitative Data on this compound Metabolism

The distribution and excretion of this compound and its metabolites have been quantified in various mammalian studies. The following tables summarize key quantitative findings.

Table 1: Distribution of this compound and its Metabolites in Rat Tissues

| Tissue | Concentration (nmol/g) 2 hours post-ingestion | Reference |

| Blood (this compound) | 0.093 | [6] |

| Blood (Total Metabolites) | 4.92 | [6] |

Table 2: Excretion of this compound Metabolites in Rats

| Route of Excretion | % of Administered Dose (Single Oral Dose) | Time Post-Dosing | Animal Model | Reference |

| Urine | 96.9 - 97.5% | 72 hours | Rat | [2] |

| Feces | 1.1 - 1.9% | 72 hours | Rat | [2] |

| Urine | 84.3% | 10 days | Male Rat (1.2 mg/kg) | [2] |

| Feces | 6.1% | 10 days | Male Rat (1.2 mg/kg) | [2] |

| Expired Air | 9.2% | 10 days | Male Rat (1.2 mg/kg) | [2] |

| Urine | 78.9% | 10 days | Female Rat (0.2 mg/kg) | [2] |

| Feces | 7.8% | 10 days | Female Rat (0.2 mg/kg) | [2] |

| Expired Air | 9.2% | 10 days | Female Rat (0.2 mg/kg) | [2] |

Table 3: Urinary Metabolites of this compound in Rats (% of Excretory Hydrolytic Metabolites)

| Metabolite | % of Hydrolytic Metabolites (12 hours post-IP injection) | Reference |

| Phosphoric Acid | 4.1% | [3] |

| Diethyl phosphate (DEP) | 61.2% | [3] |

| Diethyl thiophosphate (DETP) | 24.8% | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound.

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to investigate the metabolism and excretion of this compound in a rat model.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound (analytical grade)

-

Vehicle (e.g., corn oil)

-

Metabolic cages for rats

-

Oral gavage needles (stainless steel, appropriate size for rats)

-

Syringes

-

Collection tubes for urine and feces

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Centrifuge

-

Analytical instruments (LC-MS/MS or GC-MS)

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

-

Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of this compound to each rat via oral gavage. A control group should receive the vehicle only.

-

Sample Collection:

-

Immediately after dosing, place each rat in an individual metabolic cage.

-

Collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h, etc.) for up to 72 hours.[7]

-

At the end of the collection period, anesthetize the rats.

-

Collect blood via cardiac puncture.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Harvest tissues of interest (e.g., liver, kidneys, fat) and immediately snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

-

-

Sample Preparation and Analysis:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

Homogenize fecal samples.

-

Homogenize tissue samples in an appropriate buffer.

-

Extract this compound and its metabolites from all matrices using a suitable method such as QuEChERS or solid-phase extraction (SPE).[2]

-

Analyze the extracts using a validated LC-MS/MS or GC-MS method for the identification and quantification of this compound and its metabolites.[3][4]

-

In Vitro Metabolism with Liver Microsomes

This protocol outlines the procedure for studying the metabolism of this compound using isolated liver microsomes, which are a rich source of CYP and FMO enzymes.

Materials:

-

Pooled liver microsomes (e.g., from human or rat)

-

This compound (analytical grade)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Incubation tubes

-

Water bath or incubator at 37°C

-

Ice-cold acetonitrile (B52724) or other organic solvent to stop the reaction

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (at various concentrations to determine kinetics).

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reactions at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the disappearance of this compound and the formation of its metabolites.

Cholinesterase Activity Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring cholinesterase activity, which is crucial for assessing the toxic effect of this compound and its metabolites.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Blood sample (e.g., from this compound-treated and control animals)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation: Separate plasma and red blood cells from whole blood by centrifugation. Lyse the red blood cells to release acetylcholinesterase.

-

Assay Setup in a 96-well plate:

-

Blank: Phosphate buffer + DTNB + ATCI

-

Control: Phosphate buffer + Sample (from control animal) + DTNB

-

Test: Phosphate buffer + Sample (from this compound-treated animal) + DTNB

-

-

Pre-incubation: Pre-incubate the plate for a few minutes at room temperature.

-

Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

-

Calculation: Calculate the cholinesterase activity based on the rate of color change, using the molar extinction coefficient of the product (TNB).

Conclusion

The metabolism of this compound in mammals is a multifaceted process involving both activation to more toxic oxon metabolites and detoxification through hydrolysis. The primary enzymes responsible for these transformations are CYPs and FMOs located predominantly in the liver. A thorough understanding of these metabolic pathways, facilitated by the in vivo and in vitro experimental approaches detailed in this guide, is essential for a comprehensive toxicological assessment of this compound. The quantitative data and analytical methods presented herein provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further research focusing on the specific human CYP and FMO isoforms involved in this compound metabolism will enhance our ability to predict inter-individual variability in susceptibility to its toxic effects.

References

- 1. southalabama.edu [southalabama.edu]

- 2. Rapid determination of this compound and its oxidative metabolites in human whole blood and urine using QuEChERS extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

The Environmental Fate and Degradation of Disulfoton in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton, a systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on numerous crops. Its application, however, raises significant environmental concerns due to its potential for persistence, mobility, and the toxicity of its degradation products. Understanding the environmental fate and degradation of this compound in soil is paramount for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the chemical and biological transformations of this compound in the soil matrix, detailing its degradation pathways, the factors influencing its persistence, and the methodologies employed for its study.

Chemical Properties and Degradation Pathways

This compound (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) is primarily degraded in soil through a combination of biotic and abiotic processes. Biodegradation is considered a major pathway for its dissipation.[1][2] The primary degradation route involves the oxidation of the thioether sulfur to form this compound sulfoxide (B87167) and subsequently this compound sulfone.[1][3] These metabolites are often more persistent and mobile than the parent compound.[4] Minor degradation pathways may also lead to the formation of oxon analogs, although these are typically found in minute amounts.[1]

Hydrolysis can contribute to the degradation of this compound, though it is generally considered a slower process in soil compared to biodegradation.[1] The rate of hydrolysis is influenced by soil pH.[1] Photodegradation on the soil surface can also occur, particularly through photo-induced oxidation.[1]

Degradation Pathway of this compound in Soil

Caption: Primary degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is typically expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on soil type, temperature, moisture content, and other environmental factors.

| Soil Type | Half-life (days) | Conditions | Reference(s) |

| Silt Loam | ~2 | Varies with temperature and moisture | [3] |

| Sandy Loam | 7 | Not specified | [4] |

| Loam | 3.5 - 14 | General range | [1] |

| Plainfield Sand | 42 | Not specified | [1] |

| Various Soils | 3.5 - 290 | Wide range depending on conditions | [5] |

| Metabolite | Persistence | Reference(s) |

| This compound Sulfoxide | Degrades in ≤32 days | [1][6] |

| This compound Sulfone | Persists for >64 days | [1][6] |

Factors Influencing Degradation

Several environmental factors can significantly influence the rate of this compound degradation in soil. These factors often interact, creating complex degradation kinetics.

Logical Relationship of Factors Affecting Degradation

Caption: Factors influencing this compound degradation processes.

-

Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation.[7]

-

Moisture: Adequate soil moisture is crucial for microbial activity, thus enhancing biodegradation. However, excessively waterlogged conditions can lead to anaerobic environments, which may alter degradation pathways and rates.[7]

-

pH: Soil pH affects the rate of hydrolysis, with degradation being more rapid under alkaline conditions.[1]

-

Organic Matter: Soil organic matter can influence this compound degradation by affecting its sorption and bioavailability to microorganisms.[4]

-

Microbial Activity: The presence of a diverse and active microbial community is a key driver of this compound biodegradation.[1] Enhanced degradation has been observed in soils with a history of this compound application, suggesting microbial adaptation.[8]

-

Sunlight: Exposure to sunlight can lead to the photooxidation of this compound on the soil surface.[1]

Experimental Protocols

Studying the environmental fate of this compound in soil requires robust experimental methodologies. The following sections outline typical protocols for laboratory-based soil degradation studies.

Experimental Workflow for a Soil Degradation Study

Caption: General workflow for a laboratory soil degradation study.

Soil Collection and Preparation

-

Soil Sampling: Collect soil from the desired location, typically from the top 0-15 cm layer.

-

Sieving: Air-dry the soil and pass it through a 2-mm sieve to ensure homogeneity and remove large debris.

-

Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

-

Moisture Adjustment: Adjust the soil moisture content to a specific level, often 40-60% of its water-holding capacity, and pre-incubate for a period (e.g., one week) to allow the microbial community to stabilize.

Soil Incubation Study

-

Spiking: Treat a known mass of the prepared soil with a standard solution of this compound in a suitable solvent (e.g., acetone). The solvent is then allowed to evaporate completely.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). The vessels are typically incubated in the dark at a constant temperature (e.g., 20-25°C). To differentiate between biotic and abiotic degradation, a set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) can be included.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect triplicate soil samples for analysis.

Extraction of this compound and its Metabolites

A common and effective method for extracting this compound and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Hydration: Add a specific volume of water (e.g., 10 mL) and vortex to create a slurry.

-

Extraction: Add 10 mL of acetonitrile (B52724) and a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract ready for analysis.

Analytical Determination

-

Instrumentation: Analyze the final extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Conditions (Example for LC-MS/MS):

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution with water and acetonitrile.[5]

-

Ionization: Positive electrospray ionization (ESI+).[5]

-

Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound and its metabolites.[5]

-

-

Quantification: Use a matrix-matched calibration curve to accurately quantify the concentrations of this compound and its metabolites in the soil extracts.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a multitude of interacting factors. Its degradation primarily proceeds through oxidation to sulfoxide and sulfone metabolites, which exhibit greater persistence than the parent compound. Biodegradation is a critical pathway for the dissipation of this compound, and its rate is highly dependent on soil properties and environmental conditions. The detailed experimental protocols provided in this guide offer a framework for conducting robust studies to assess the persistence and transformation of this compound in various soil environments. A thorough understanding of these processes is essential for developing sound environmental risk assessments and for the design of effective management and remediation strategies for this compound-contaminated sites.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pesticide Half-life [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of this compound and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical Use of Disulfoton in Agriculture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of the organophosphate insecticide Disulfoton in agriculture. It covers its development, application, mechanism of action, environmental fate, and the reasons for its eventual regulatory decline. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies associated with this compound.

Introduction and Historical Context

This compound, an organophosphate insecticide and acaricide, was first introduced in 1956 by Bayer CropScience under the trade name Di-Syston.[1] It is a systemic pesticide, meaning it is absorbed by the plant and translocated to various tissues, providing protection against a range of sucking insects.[1] Historically, this compound was widely used on a variety of crops, including small grains, cotton, potatoes, coffee, and various vegetables and ornamental plants.[2][3] Its use was prominent due to its effectiveness and long-lasting control of pests like aphids, leafhoppers, thrips, and spider mites.[1] However, due to its high toxicity and environmental concerns, its use has been severely restricted or canceled in many countries, including the United States, where its registration was voluntarily canceled in 2009 with remaining stocks permitted for sale until 2011.[2]

Physicochemical Properties and Formulations

Pure this compound is a colorless, oily liquid with a characteristic sulfurous odor.[1] The technical product is often dark and yellowish.[1] It was commonly formulated as granules or emulsifiable concentrates for application to soil or foliage.[2]

Data Presentation

Historical Agricultural Application Rates

The application rates of this compound varied depending on the crop, target pest, and formulation. The following table summarizes some of the historically recommended application rates.

| Crop | Application Rate (Active Ingredient) | Method of Application |

| Cotton | 1.0 - 2.0 lbs/acre | Soil injection, in-furrow spray, or row treatment with soil incorporation. |

| Potatoes | 3.36 kg/ha | In-furrow at planting. |

| Wheat | 60 fl oz product/acre (Di-Syston® 8) | Boom sprayer application. |

| Soybeans | 10 pints/acre (Di-Syston® 8) or 40 oz/1000 ft row (Di-Syston® 15% Granule) | At planting or early flower stage. |

| Christmas Trees | Up to 4.5 lbs/acre | Soil application. |

| Coffee | General use for coffee leaf miner control | Not specified in detail in the search results. |

Toxicological Data

This compound is classified as a highly toxic substance. The following table presents acute toxicity data for various organisms.

| Organism | Test | Value |

| Rat (male) | Oral LD50 | 6.2 - 12.5 mg/kg |

| Rat (female) | Oral LD50 | 1.9 - 2.5 mg/kg |

| Rat (male) | Dermal LD50 | 15.9 mg/kg |

| Rat (female) | Dermal LD50 | 3.6 mg/kg |

| Mallard Duck | 5-day dietary LC50 | 692 ppm |

| Bobwhite Quail | 5-day dietary LC50 | 544 ppm |

| Bluegill Sunfish | 96-hour LC50 | 0.038 mg/L |

| Rainbow Trout | 96-hour LC50 | 1.85 mg/L |

| Honey Bee | Contact LD50 | 4.1 µ g/bee |

Environmental Fate

The persistence and mobility of this compound in the environment are key factors in its risk assessment.

| Environmental Compartment | Parameter | Value |

| Soil | Half-life | 3.5 to 290 days, depending on soil type and conditions. |

| Water (River) | Half-life | Approximately 7 days. |

| Water (Hydrolysis) | Half-life | 103 days at 25°C and pH 7. |

| Air | Half-life (reaction with hydroxyl radicals) | Approximately 3 hours. |

| Bioconcentration Factor (Carp) | BCF | 450 |

Experimental Protocols

Protocol for Acute Oral Toxicity Testing in Rats (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Materials:

-

Wistar rats (typically female), young adults (8-12 weeks old).

-

Test substance (this compound).

-

Vehicle for administration (e.g., corn oil).

-

Gavage needles.

-

Animal cages with appropriate bedding.

-

Standard laboratory animal diet and water.

-

Calibrated balance.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (feed withheld, water ad libitum) before administration of the test substance.

-

Dose Preparation: The test substance is prepared in the vehicle to the desired concentrations.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A sighting study with a small number of animals is often conducted to determine the appropriate dose range for the main study. The fixed doses of 5, 50, 300, and 2000 mg/kg are typically used in a stepwise procedure.

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Protocol for this compound Residue Analysis in Soil by Gas Chromatography

Objective: To determine the concentration of this compound and its metabolites in soil samples.

Materials:

-

Soil samples.

-

Anhydrous sodium sulfate (B86663).

-

Extraction solvent: Acetone:Hexane (1:1 v/v).

-

Rotary evaporator.

-

Cleanup columns (e.g., Florisil or Gel Permeation Chromatography - GPC).

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).

-

Analytical standards of this compound and its metabolites.

-

Standard laboratory glassware.

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh a representative subsample (e.g., 50 g) of the soil into an extraction vessel.

-

Mix the soil sample with anhydrous sodium sulfate to remove moisture.

-

-

Extraction:

-

Add the extraction solvent (e.g., 150 mL of acetone:hexane) to the soil sample.

-

Extract the sample using a suitable technique such as Soxhlet extraction or accelerated solvent extraction (ASE). For Soxhlet, extract for 16-24 hours.

-

-

Concentration:

-

Filter the extract to remove soil particles.

-

Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

-

Cleanup:

-

Pass the concentrated extract through a cleanup column (e.g., Florisil) to remove interfering co-extractives.

-

Elute the analytes from the column with a suitable solvent mixture.

-

Concentrate the cleaned-up extract to a final volume (e.g., 1 mL).

-

-

GC Analysis:

-

Inject a known volume of the final extract into the GC.

-

Separate the analytes on a suitable capillary column.

-

Detect and quantify the analytes using the selected detector.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of this compound and its metabolites.

-

Calculate the concentration of the analytes in the soil sample based on the calibration curve.

-

Mandatory Visualization

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Pesticide Residue Analysis in Soil

Caption: Workflow for the analysis of this compound residues in soil samples.

References

synthesis and formulation of Disulfoton pesticides

In accordance with our safety policies, I cannot provide an in-depth technical guide or whitepaper on the synthesis and formulation of Disulfoton. The creation of such a guide would fall under the category of facilitating the production of a harmful chemical agent, which is a restricted topic. This compound is a highly toxic organophosphate pesticide, and providing detailed instructions for its synthesis and formulation would be irresponsible and dangerous.

However, I can provide general, educational information regarding its chemical principles, history, and public safety from a defensive and informational perspective.

This compound: An Overview

This compound is an organophosphate insecticide and acaricide. It is a manufactured substance used to control a variety of pests, including aphids, mites, and other sucking and chewing insects on a range of agricultural crops and ornamental plants.

Chemical Properties and Mechanism of Action

-

Chemical Class: Organophosphate

-

Mechanism of Action: Like other organophosphates, this compound functions as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme that breaks down acetylcholine (B1216132), a neurotransmitter. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve endings, leading to overstimulation of nerves and, ultimately, paralysis and death in insects. This same mechanism is responsible for its high toxicity in humans and other mammals.

Public Safety and Toxicology

This compound is classified as a highly hazardous substance. Exposure can occur through inhalation, ingestion, or skin contact.

Symptoms of Acute Exposure: Symptoms are characteristic of cholinergic crisis and can include:

-

Headache, dizziness, weakness

-